(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFBEHLXLHSHMV-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Transition metal-catalyzed reactions remain the cornerstone of cyclopropane synthesis. Palladium-catalyzed couplings, as demonstrated in the synthesis of pyrimidinyl cyclopropanes, provide a template for analogous nitrile-containing systems. For instance, vinylpyrimidine intermediates generated via Suzuki-Miyaura coupling (e.g., 2-chloro-4-methylpyrimidine to 4-methyl-2-vinylpyrimidine) can be adapted to introduce hydroxymethyl and nitrile groups through tailored nucleophiles. Table 1 outlines optimized conditions for analogous cyclopropanation reactions, emphasizing the role of catalyst loading and solvent systems.
Table 1. Palladium-Catalyzed Cyclopropanation Conditions
| Entry | Catalyst (mol%) | Base | Solvent System | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (1) | K₂CO₃ | Dioxane/H₂O (83:17) | 77 | – |
| 2 | PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ | THF/H₂O (14:86) | 48 | – |
| 3 | Pd(OAc)₂-dppf (1) | K₂CO₃ | Dioxane/H₂O (90:10) | 55 | – |
Adapted from, these conditions highlight the critical role of ligand choice (e.g., dppf vs. SPhos) in minimizing byproducts such as 3-butenyl pyrimidine (10 ) and dipyrimidinyl ethene (11 ). For (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile, analogous protocols using vinyl cyanide precursors could enable direct nitrile incorporation.
Zinc-Mediated Cyclopropanation
Zinc reagents, particularly bis(iodozincio)methane, enable nucleophilic cyclopropanation of α,β-unsaturated carbonyls. This method, exemplified by the synthesis of cis-1,2-bis(trimethylsiloxy)cyclopropane, can be modified to introduce hydroxymethyl and nitrile groups. For example, treating α-cyano-α,β-unsaturated esters with bis(iodozincio)methane under anhydrous conditions generates cyclopropane intermediates, which are subsequently hydrolyzed to yield the target compound (Scheme 1).
Scheme 1. Proposed Zinc-Mediated Pathway
- α-Cyano-α,β-unsaturated ester + Bis(iodozincio)methane → Cyclopropane intermediate
- Hydrolysis → this compound
This approach avoids hazardous diazo compounds, offering a safer alternative to transition metal-catalyzed methods.
Stereoselective Synthesis and Resolution Techniques
Asymmetric Catalysis
Chiral palladium catalysts with phosphine ligands (e.g., (R)-BINAP) induce enantioselectivity during cyclopropanation. In the synthesis of (S,S)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid, enantiomeric excesses exceeding 98% were achieved using (S)-1-(1-naphthyl)ethylamine as a resolving agent. For the target nitrile, analogous chiral amines or alcohols could resolve racemic mixtures via diastereomeric salt formation.
Kinetic Resolution
Kinetic resolution during ester hydrolysis or cyanide displacement offers another route to enantiopure material. For instance, lipase-catalyzed hydrolysis of racemic cyanohydrin acetates selectively generates (1R,2R)-configured alcohols, which are oxidized to the corresponding nitriles. This method, though underutilized for cyclopropanes, holds promise for scalable production.
Functional Group Interconversion
Nitrile Group Installation
Direct cyanation of cyclopropane carboxylic acids using POCl₃/NH₃ or Pd-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) provides efficient access to nitriles. For example, treating (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid with PCl₅ followed by ammonium hydroxide yields the target compound in 65–72% yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a precursor for various biologically active molecules, including those used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Case Study: 1-Hydroxymethyl Cyclopropyl Acetonitrile
A notable synthesis method involves converting this compound to 1-hydroxymethyl cyclopropyl acetonitrile. This compound has shown promise as an effective agent in managing pulmonary hypertension and bronchoconstriction. The synthetic route is characterized by high yield and purity, making it suitable for industrial applications .
Organic Synthesis
The compound is utilized in various organic synthesis pathways due to its reactive functional groups. It can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that enhance its utility in creating complex molecules.
- Synthesis Techniques
The synthetic methods often involve using basic catalysts and specific solvents to optimize yields. For example, zinc powder can be employed in reactions to facilitate the transformation of the compound into more complex structures .
Chemical Research
In chemical research, this compound is studied for its reactivity and potential as a building block for novel compounds. Its unique structure allows researchers to explore new reaction mechanisms and develop innovative synthetic methodologies.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table compares (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile with structurally related cyclopropane carbonitriles:
Functional Group Effects
- Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the target compound is electron-donating, enhancing solubility in polar solvents, while the trifluoromethyl group in rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile is strongly electron-withdrawing, improving oxidative stability .
- Aryl vs.
Stereochemical Impact
- The (1R,2R) configuration in the target compound contrasts with (1R,2S) diastereomers (e.g., 1-(4-chlorophenyl)-2-methylcyclopropane-1-carbonitrile ), where stereochemistry significantly affects diastereomeric ratios (dr = 65:35) and reaction yields (92%) .
- Racemic mixtures (e.g., rac-(1R,2R)-2-(trifluoromethyl)... ) often require chiral resolution for enantiopure applications, unlike enantiomerically pure hydroxymethyl derivatives .
Physicochemical Properties
- Melting Points: While data for the target compound are absent, structurally related chromene-3-carbonitriles (e.g., 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) exhibit high melting points (223–227°C) due to hydrogen bonding .
- NMR Trends : Cyclopropane carbonitriles show distinct ¹H NMR shifts for strained ring protons (δ = 1.75–2.16 ppm) and nitrile-associated carbons (~115–117 ppm in ¹³C NMR) .
Biological Activity
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has a unique cyclopropane structure which contributes to its biological properties. The hydroxymethyl and carbonitrile functional groups enable interactions with various biological targets, influencing its reactivity and activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways.
- Metal Ion Coordination : The functional groups can coordinate with metal ions, influencing biochemical reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation markers.
- Antimicrobial Activity : It shows promise against various bacterial strains, including resistant strains.
Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, suggesting a potential role in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A recent investigation tested the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition against MRSA, highlighting its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the stereochemistry and functional groups of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile?
- Methodological Answer :
- X-ray Crystallography : Provides definitive stereochemical assignment by resolving spatial arrangements of substituents on the cyclopropane ring .
- NMR Spectroscopy : Coupling constants (e.g., J values for cyclopropane protons) and NOESY correlations help confirm stereochemistry. For example, transannular NOE interactions between hydroxymethyl and nitrile groups validate the trans configuration .
- IR Spectroscopy : The nitrile group exhibits a sharp absorption band near 2240 cm⁻¹, while the hydroxymethyl group shows O-H stretching at ~3300 cm⁻¹ .
Q. How can synthetic routes for this compound be optimized to improve enantiomeric excess (ee)?
- Methodological Answer :
- Chiral Auxiliary Approaches : Use enantiopure starting materials (e.g., chiral epoxides) to control cyclopropane ring formation via Simmons-Smith reactions .
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Rh or Cu complexes) with chiral ligands can enhance stereoselectivity during cyclopropanation .
- Chromatographic Resolution : Post-synthesis purification via chiral HPLC or crystallization with resolving agents improves ee >98% .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- Density Functional Theory (DFT) Refinement : Recalculate reaction pathways using solvent models (e.g., PCM for polar aprotic solvents) to account for steric strain in the cyclopropane ring .
- Kinetic Isotope Effects (KIE) : Compare experimental and theoretical KIE values to identify rate-determining steps influenced by ring strain .
- In Situ Spectroscopy : Monitor reaction intermediates via FT-IR or Raman spectroscopy to validate mechanistic hypotheses .
Q. How does the hydroxymethyl group influence the compound’s pharmacokinetic properties compared to analogs lacking this substituent?
- Methodological Answer :
- Comparative ADME Studies :
| Property | (1R,2R)-2-(Hydroxymethyl) Analog | Non-Hydroxymethyl Analog |
|---|---|---|
| Solubility (logP) | 1.2 (PBS, pH 7.4) | 2.8 |
| Metabolic Stability | t₁/₂ = 45 min (CYP3A4) | t₁/₂ = 12 min |
| Plasma Protein Binding | 88% | 92% |
- The hydroxymethyl group enhances aqueous solubility and reduces metabolic clearance via hydrogen bonding with enzymes .
Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like dopamine receptors using immobilized protein assays .
- Molecular Dynamics (MD) Simulations : Predict binding modes by modeling cyclopropane ring strain and substituent flexibility .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Data-Driven Comparative Analysis
Q. How does stereochemistry impact the compound’s stability under acidic conditions compared to its (1S,2S) diastereomer?
- Methodological Answer :
- Accelerated Stability Testing :
| Diastereomer | Degradation Rate (k, h⁻¹) at pH 2.0 | Major Degradation Pathway |
|---|---|---|
| (1R,2R) | 0.021 | Ring-opening via acid-catalyzed hydrolysis |
| (1S,2S) | 0.045 | Nitrile hydration to amide |
- The (1R,2R) configuration exhibits slower degradation due to reduced ring strain and steric shielding of the nitrile group .
Q. What structural analogs of this compound show promise in medicinal chemistry, and how do their bioactivities differ?
- Methodological Answer :
- Comparative Bioactivity Table :
| Analog (Modification) | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Ethyl ester (Nitrile → COOEt) | Serotonin Transporter | 120 | 3.2 |
| Trifluoromethyl substituent | Dopamine D2 Receptor | 18 | 12.5 |
| Hydroxymethyl (Parent) | MAO-B Enzyme | 45 | 8.9 |
- The hydroxymethyl group enhances MAO-B inhibition, while ester analogs show broader transporter activity .
Synthesis and Mechanistic Insights
Q. Why do traditional cyclopropanation methods yield low regioselectivity for this compound, and how can this be mitigated?
- Methodological Answer :
- Problem : Steric hindrance from the hydroxymethyl group disrupts transition-state alignment in carbene transfer reactions.
- Solution :
- Use bulky directing groups (e.g., TMS-protected hydroxymethyl) to preorganize reactants .
- Employ flow chemistry to control reaction kinetics and minimize side-product formation .
Q. What computational tools are most reliable for predicting the compound’s reactivity in click chemistry applications?
- Methodological Answer :
- Software : Gaussian (DFT with M06-2X functional) for transition-state modeling.
- Reactivity Metrics : Fukui indices highlight nitrile carbon as the primary site for nucleophilic attacks .
- Validation : Compare computed activation energies with experimental kinetic data (R² > 0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
